

Pharmacological profile of Drofenine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Drofenine**

Cat. No.: **B1670948**

[Get Quote](#)

An In-depth Technical Guide on the Pharmacological Profile of **Drofenine** Hydrochloride

Abstract

Drofenine hydrochloride is a multifaceted antispasmodic agent with a complex pharmacological profile. Primarily recognized for its smooth muscle relaxant properties, its mechanism of action extends beyond simple anticholinergic effects. This technical guide provides a comprehensive overview of **Drofenine** hydrochloride, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data. It is intended for researchers, scientists, and drug development professionals, offering in-depth information including detailed experimental protocols and visual representations of its signaling pathways to facilitate further investigation and application.

Mechanism of Action

Drofenine hydrochloride exerts its pharmacological effects through multiple mechanisms, contributing to its profile as a potent antispasmodic and revealing its potential for other therapeutic applications.

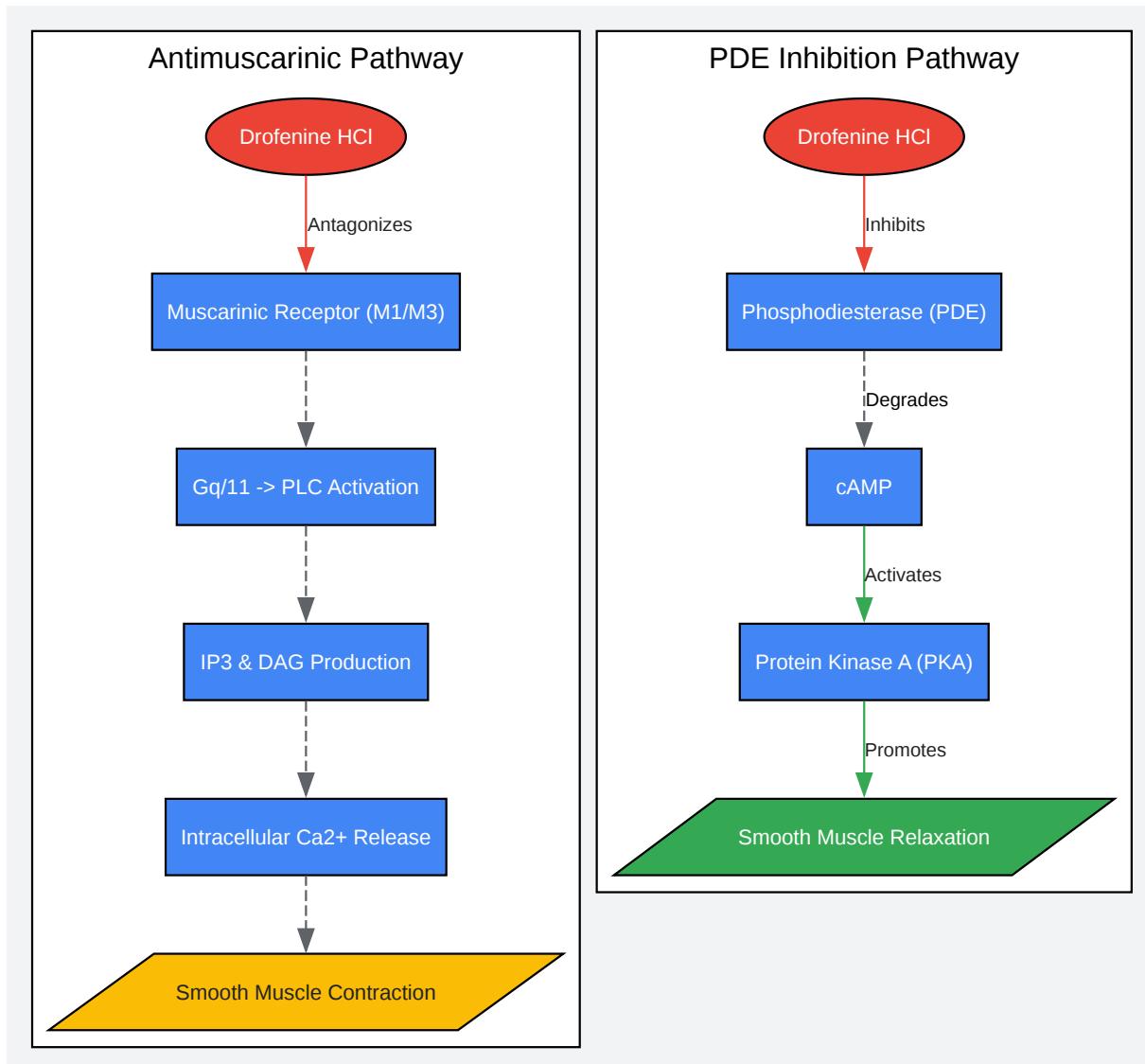
- Antimuscarinic Activity: **Drofenine** is an antagonist of muscarinic acetylcholine receptors (mAChRs).^{[1][2][3]} It demonstrates a notable affinity for M1 muscarinic receptors, inhibiting carbachol-induced inositol phosphate accumulation.^[3] By blocking these receptors on smooth muscle cells, it counteracts the contractile effects of acetylcholine, leading to muscle

relaxation. This is a primary contributor to its efficacy in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2][4]

- Cholinesterase Inhibition: The compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing acetylcholine.[3][5][6][7] This action, however, presents a somewhat paradoxical effect, as inhibiting acetylcholine degradation would typically lead to increased cholinergic activity.
- Ion Channel Modulation:
 - TRPV3 Agonism: **Drofenine** has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[8][9] It activates TRPV3 with greater selectivity than other known agonists like 2-APB, showing no significant activation of TRPA1, V1, V2, V4, or M8 channels.[8][9] This interaction suggests a potential role in modulating pain and cutaneous physiology.[1][8]
 - Kv2.1 Channel Inhibition: Recent studies have shown that **drofenine** blocks the voltage-gated potassium channel Kv2.1.[6][10][11] This inhibition has been linked to the amelioration of diabetic peripheral neuropathy-like pathology in animal models and may play a role in neuroprotection.[10][11][12]
- Phosphodiesterase (PDE) Inhibition: **Drofenine** is also reported to function as a phosphodiesterase inhibitor.[4] By preventing the breakdown of intracellular cyclic AMP (cAMP), it promotes smooth muscle relaxation through the cAMP-protein kinase A signaling cascade.[4]

Signaling Pathways

The dual antispasmodic action involving muscarinic antagonism and PDE inhibition can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Primary signaling pathways for **Drofenine**'s antispasmodic effect.

Pharmacodynamics

The primary pharmacodynamic effect of **Drofenine** hydrochloride is the relaxation of visceral smooth muscle. This makes it clinically effective for treating painful spasms associated with:

- Gastrointestinal Tract: Conditions such as irritable bowel syndrome and other forms of abdominal cramping.[4]
- Biliary Tract: Relief from biliary colic.[1][2]
- Urogenital Tract: Alleviating pain from renal colic and treating dysmenorrhea.[1][2][4]

Beyond its antispasmodic effects, its activity at Kv2.1 and TRPV3 channels suggests potential utility in neuropathic pain and other neurological conditions.[10][12]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of **Drofenine** hydrochloride in humans, is not extensively documented in the available literature. This represents a significant gap and an area for future research to fully characterize its clinical profile and optimize dosing regimens.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for **Drofenine** hydrochloride from in vitro studies.

Target	Parameter	Value	Assay System	Reference
Butyrylcholinesterase (BChE)	K_i	3 μ M	Human Serum	[3][7]
M ₁ Muscarinic Receptor	pA ₂	8.15	Carbachol-induced inositol phosphate accumulation in guinea pig cortical slices	[3]
Transient Receptor Potential Vanilloid 3 (TRPV3)	EC ₅₀	205 μ M	Whole-cell patch-clamp assays in TRPV3-overexpressing HEK293 cells	[3]

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory constant (K_i) of **Drofenine** hydrochloride against human serum BChE.

Methodology:

- Enzyme and Substrate Preparation: Purified human serum BChE is used as the enzyme source. Butyrylthiocholine iodide serves as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is used as the chromogen.
- Assay Procedure: The reaction is conducted in a 96-well microplate format in a phosphate buffer (pH 7.4).
- Varying concentrations of **Drofenine** hydrochloride are pre-incubated with BChE for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
- The enzymatic reaction is initiated by adding the substrate, butyrylthiocholine.
- The hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, a yellow-colored product.
- Data Acquisition: The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance at 412 nm over time.
- Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The K_i value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

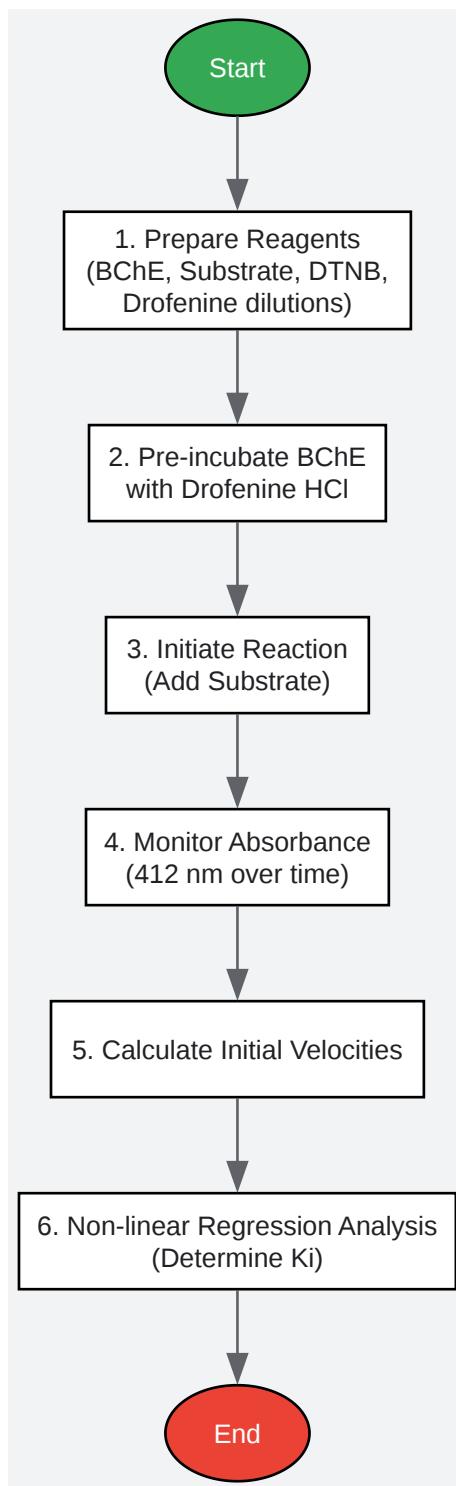
Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional antagonism (pA_2) of **Drofenine** hydrochloride at M_1 muscarinic receptors.

Methodology:

- **Tissue Preparation:** Cortical slices are prepared from guinea pig brain tissue, which endogenously expresses M₁ receptors.
- **Radiolabeling:** The slices are pre-incubated with myo-[³H]inositol in a physiological salt solution to label the cellular phosphoinositide pools.
- **Inhibition and Stimulation:** The labeled slices are washed and then incubated with various concentrations of **Drofenine** hydrochloride in the presence of LiCl (to inhibit inositol monophosphatase and allow for inositol phosphate accumulation).
- Following the pre-incubation with the antagonist, the slices are stimulated with a fixed concentration of the agonist carbachol.
- **Extraction and Quantification:** The incubation is terminated by adding an acid (e.g., perchloric acid). The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.
- The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
- **Data Analysis:** Concentration-response curves for carbachol are generated in the absence and presence of different concentrations of **Drofenine**. The Schild regression analysis is used to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflow for BChE Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining the K_i of **Drofenine** against BChE.

Conclusion

Drofenine hydrochloride possesses a diverse pharmacological profile characterized by its primary role as an antimuscarinic agent and phosphodiesterase inhibitor, which together account for its effective antispasmodic properties. Furthermore, its interactions with butyrylcholinesterase and key ion channels like TRPV3 and Kv2.1 open avenues for its potential application in other therapeutic areas, including neuropathic pain and neurodegenerative diseases. While its pharmacodynamic effects are well-defined, the lack of comprehensive pharmacokinetic data remains a critical area for future investigation to fully harness its therapeutic potential. The methodologies and data presented herein provide a solid foundation for drug development professionals and researchers exploring the clinical applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Drofenine hydrochloride | 3146-19-8 [smolecule.com]
- 2. Drofenine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. omsynth.com [omsynth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drofenine: A 2-APB Analogue with Greater Selectivity for Human TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drofenine: a 2-APB analog with improved selectivity for human TRPV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antispasmodic Drug Drofenine as an Inhibitor of Kv2.1 Channel Ameliorates Peripheral Neuropathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drofenine as a Kv2.1 inhibitor alleviated AD-like pathology in mice through A β /Kv2.1/microglial NLRP3/neuronal Tau axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of Drofenine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670948#pharmacological-profile-of-drofenine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com